molecular formula C9H9BrO2S B180978 Allyl 4-bromophenyl sulfone CAS No. 16733-68-9

Allyl 4-bromophenyl sulfone

Cat. No. B180978
CAS RN: 16733-68-9
M. Wt: 261.14 g/mol
InChI Key: IKNDXXAOAZRRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 4-bromophenyl sulfone, also known as ABPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ABPS is a sulfone-based compound that is synthesized using various methods.

Scientific Research Applications

Allyl 4-bromophenyl sulfone has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Allyl 4-bromophenyl sulfone has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system. In agriculture, Allyl 4-bromophenyl sulfone has been studied for its potential use as a pesticide. In materials science, Allyl 4-bromophenyl sulfone has been studied for its potential use in the development of new materials with unique properties.

Mechanism Of Action

The mechanism of action of Allyl 4-bromophenyl sulfone is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. This inhibition leads to the anti-inflammatory and anti-cancer effects of Allyl 4-bromophenyl sulfone.

Biochemical And Physiological Effects

Allyl 4-bromophenyl sulfone has been shown to have anti-inflammatory and anti-cancer effects in various studies. It has also been shown to have an effect on the immune system. In addition, Allyl 4-bromophenyl sulfone has been studied for its potential effects on the cardiovascular system and the nervous system.

Advantages And Limitations For Lab Experiments

One of the advantages of using Allyl 4-bromophenyl sulfone in lab experiments is its high yield and purity. Allyl 4-bromophenyl sulfone is also relatively easy to synthesize using various methods. However, one limitation of using Allyl 4-bromophenyl sulfone is its potential toxicity. Care should be taken when handling Allyl 4-bromophenyl sulfone in lab experiments.

Future Directions

There are several future directions for the study of Allyl 4-bromophenyl sulfone. One direction is the further study of its anti-inflammatory and anti-cancer properties. Another direction is the study of its potential use as a drug delivery system. Additionally, the potential use of Allyl 4-bromophenyl sulfone in agriculture and materials science should be further explored. Finally, more research is needed to fully understand the mechanism of action of Allyl 4-bromophenyl sulfone.
In conclusion, Allyl 4-bromophenyl sulfone is a sulfone-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Allyl 4-bromophenyl sulfone have been discussed in this paper. Further research is needed to fully understand the potential of Allyl 4-bromophenyl sulfone in various fields.

Synthesis Methods

Allyl 4-bromophenyl sulfone can be synthesized using various methods, including the reaction of allyl bromide with 4-bromophenyl sulfone in the presence of a base. Another method involves the reaction of 4-bromophenyl sulfone with allyl alcohol in the presence of a base. These methods have been studied and optimized to obtain high yields of Allyl 4-bromophenyl sulfone.

properties

CAS RN

16733-68-9

Product Name

Allyl 4-bromophenyl sulfone

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

1-bromo-4-prop-2-enylsulfonylbenzene

InChI

InChI=1S/C9H9BrO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h2-6H,1,7H2

InChI Key

IKNDXXAOAZRRJV-UHFFFAOYSA-N

SMILES

C=CCS(=O)(=O)C1=CC=C(C=C1)Br

Canonical SMILES

C=CCS(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.